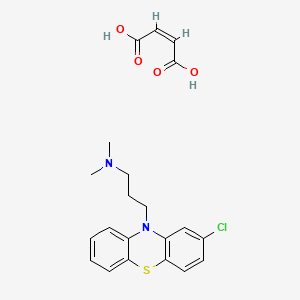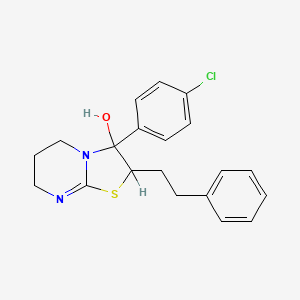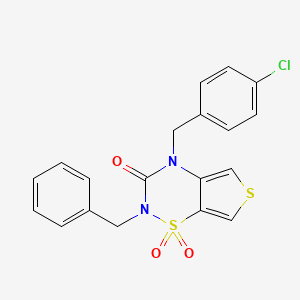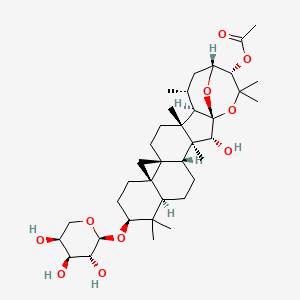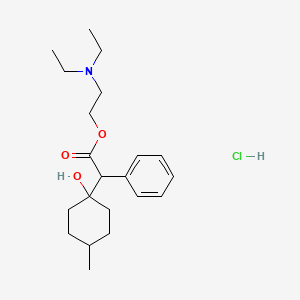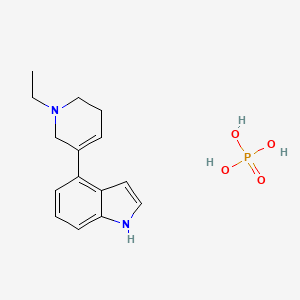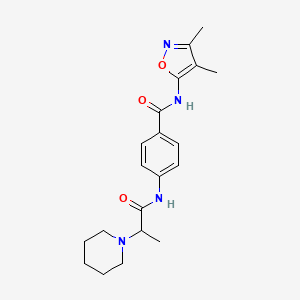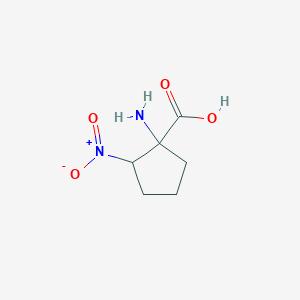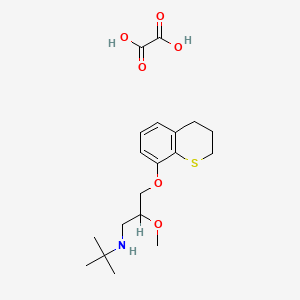
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiochroman ring system, which is a sulfur-containing heterocycle, and a tert-butylamino group, which contributes to its reactivity and biological activity.
Métodos De Preparación
The synthesis of 8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiochroman ring: This can be achieved through a cyclization reaction involving a sulfur-containing precursor.
Introduction of the tert-butylamino group: This step often involves the use of tert-butylamine and appropriate coupling reagents to attach the amino group to the thiochroman ring.
Oxalate formation: The final step involves the reaction of the intermediate compound with oxalic acid to form the oxalate salt.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur species.
Substitution: The tert-butylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, potentially modulating their activity. The thiochroman ring system may also play a role in its biological effects by interacting with enzymes or other proteins. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
8-((3-tert-Butylamino-2-methoxypropyl)oxy)thiochroman oxalate can be compared with other similar compounds, such as:
8-((3-tert-Butylamino-2-hydroxypropyl)oxy)thiochroman oxalate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
8-((3-tert-Butylamino-2-methoxypropyl)oxy)chroman oxalate: This compound lacks the sulfur atom in the ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiochroman ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
153804-38-7 |
|---|---|
Fórmula molecular |
C19H29NO6S |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methoxypropyl]-2-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C17H27NO2S.C2H2O4/c1-17(2,3)18-11-14(19-4)12-20-15-9-5-7-13-8-6-10-21-16(13)15;3-1(4)2(5)6/h5,7,9,14,18H,6,8,10-12H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
YJEAJTZMKNNTCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)OC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




